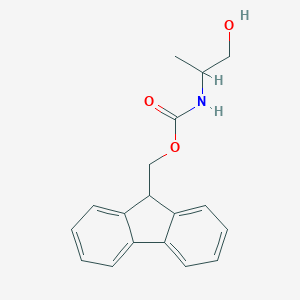

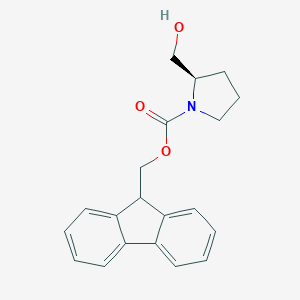

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

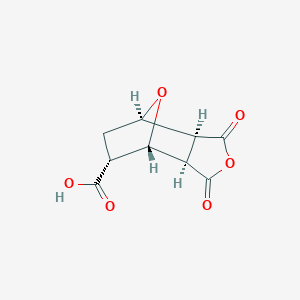

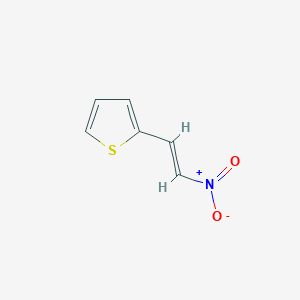

“®-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound. It is a derivative of pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of tert-butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylate involves the reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen

Hydrogel Construction

FMOC-D-PROLINOL is utilized in the construction of hydrogels, which are networks of polymer chains that can retain water and are used in various biomedical applications. These hydrogels are created from Fmoc-functionalized amino acids and peptides, providing a matrix for cell growth and drug delivery systems .

Peptide Purification Probe

The compound serves as a probe in peptide purification processes. The Fmoc-probe method aids in the purification of targeted peptides, especially when synthesis is challenging. It helps to separate the desired peptide from impurities due to its longer retention time during purification .

Drug Delivery Systems

Short peptides with self-assembled nanostructures that include FMOC-D-PROLINOL are applied in drug delivery systems. These systems utilize the compound’s ability to form stable nanostructures that can encapsulate and transport pharmaceutical agents .

Biomaterials Development

In biomaterials science, FMOC-D-PROLINOL is used to create new peptide-based hydrogelators. These hydrogelators improve hydrophilicity and are essential for developing materials compatible with biological tissues .

Solid Phase Peptide Synthesis (SPPS)

The compound plays a crucial role in SPPS, where it is involved in the deprotection of Fmoc during peptide chain assembly. Its efficient deprotection by piperidine or 4-methylpiperidine is vital for preventing peptide aggregation and ensuring high yields .

Self-Assembling Nanostructures

FMOC-D-PROLINOL is integral to designing peptides that form self-assembling nanostructures. These structures have potential applications in nanotechnology and materials science, where they can be used to create nanoscale devices or materials with unique properties .

Wirkmechanismus

Target of Action

FMOC-D-PROLINOL, also known as ®-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate or 9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The FMOC-D-PROLINOL compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of FMOC-D-PROLINOL in peptide synthesis affects the biochemical pathway of peptide bond formation . The compound allows for the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . This facilitates the chemical synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s worth noting that the compound is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .

Result of Action

The result of FMOC-D-PROLINOL’s action is the successful protection of the amine group during peptide synthesis . This allows for the efficient synthesis of peptides without interference from the amine group . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of FMOC-D-PROLINOL is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning its removal is facilitated by a basic environment . Additionally, the compound’s stability to certain treatments (e.g., TFA and hydrogen bromide/acetic acid) can influence its efficacy and stability .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157158 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

215178-45-3 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215178-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.